1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea
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Overview
Description
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with p-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired urea derivative. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell survival and growth .
Comparison with Similar Compounds
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea can be compared with other thiadiazole derivatives, such as:
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: This compound has been studied for its anticancer properties and shows structural similarities with the urea derivative.
2-[3-(5-Mercapto-1,3,4-thiadiazol-2-yl)-ureido]-N-methyl-3-phenyl-propionamide:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications through further chemical modifications.
Properties
Molecular Formula |
C10H10N4OS2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4OS2/c1-6-2-4-7(5-3-6)11-8(15)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,14,16)(H2,11,12,13,15) |
InChI Key |
RNNPEQDKVQVHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Origin of Product |
United States |
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